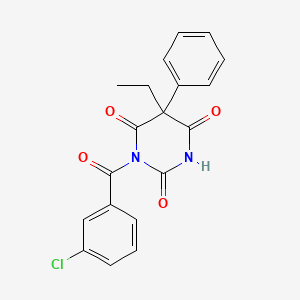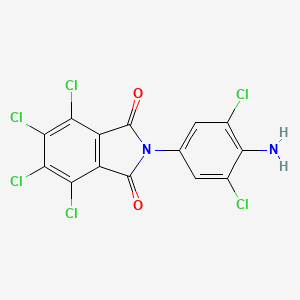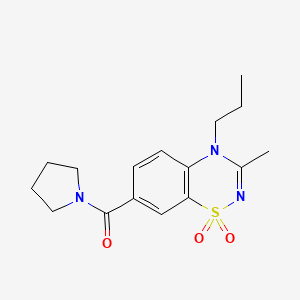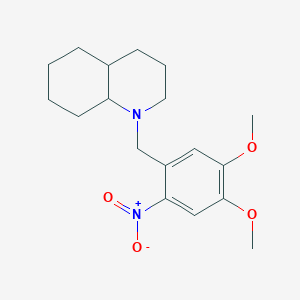![molecular formula C11H11N3O2 B5050684 [1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5050684.png)
[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
説明
“[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a 4-methylphenyl group and an acetic acid group .
Synthesis Analysis
The synthesis of such compounds often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, give high yields, and generate only inoffensive byproducts . One common method involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” is complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, the 4-methylphenyl group, and the acetic acid group each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on the specific conditions and reagents used. For instance, carboxylic acids like acetic acid can react with bases to form water and a salt . They can also react with active metals to form hydrogen gas and a metal salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid” would depend on its specific structure. For instance, carboxylic acids are polar and can form hydrogen bonds, which can affect their solubility and boiling points .科学的研究の応用
Synthesis and Properties
- Synthesis and Physical-Chemical Properties : Derivatives of 1,2,4-triazole, such as [1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, have been synthesized and analyzed for their physical and chemical properties. These compounds have applications in various biological activities, including as analgesics, neuroleptics, diuretics, and anti-inflammatories. Their acute toxicity has also been studied, showing they are generally low-toxic or non-toxic (Salionov, 2015).
Biological Activities
- Dual PPARalpha/delta Agonist Effects : Certain derivatives, specifically those with a 1,2,3-triazole structure, have been tested for their ability to increase oleic acid oxidation and exhibited potent agonist activities for both PPARalpha and PPARdelta. This suggests potential applications in drug development for metabolic disorders (Ciocoiu et al., 2010).
Synthesis for Pharmaceutical Applications
- Synthesis for Drug Discovery : The synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, including those derived from 1,2,3-triazoles, has been explored for pharmaceutical applications. These compounds are considered promising building blocks for drug discovery (Pokhodylo et al., 2021).
Applications in Antimicrobial Activity
- Antimicrobial Activities : Some 1,2,3-triazole derivatives have shown antimicrobial activity, indicating potential use in the development of new antimicrobial agents. This is particularly relevant for compounds synthesized with specific substitutions on the triazole ring (Holla et al., 2005).
Applications in Antifungal and Antitumor Activities
- Antifungal and Antitumor Activities : Research has also been conducted on triazole derivatives for their antifungal and antitumor properties. This includes studying the binding properties on various receptors, which is crucial for the development of new therapeutic agents in oncology and infectious diseases (Demirbas et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-(4-methylphenyl)triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)14-10(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUKNLUVWATMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5-[(2,6-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5050602.png)
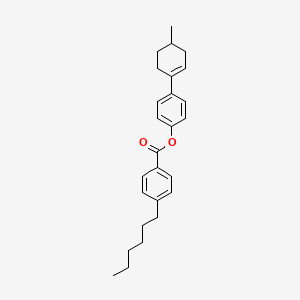
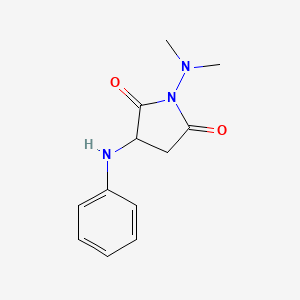
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5050633.png)
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5050639.png)
![6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5050646.png)
![3-methyl-N'-[1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5050652.png)
![3-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5050660.png)
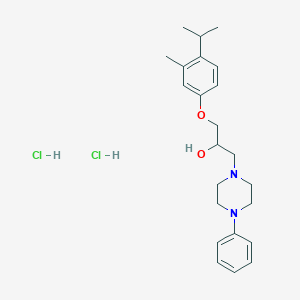
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5050677.png)
